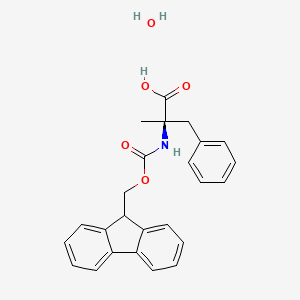

Fmoc-alpha-Me-D-Phe-OH

Description

Fmoc-α-Me-D-Phe-OH [(S)-N-α-(9-Fluorenylmethyloxycarbonyl)-C-α-methyl-D-phenylalanine] is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₅H₂₃NO₄, with a molecular weight of 401.45 g/mol . The α-methyl group introduces steric hindrance, altering peptide backbone conformation and enhancing protease resistance. Safety protocols recommend protective gloves, eye protection, and adequate ventilation during handling .

Properties

Molecular Formula |

C25H25NO5 |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid;hydrate |

InChI |

InChI=1S/C25H23NO4.H2O/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28);1H2/t25-;/m1./s1 |

InChI Key |

HVPPBEUGNBIWDB-VQIWEWKSSA-N |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-Me-D-Phe-OH typically involves the reaction of alpha-methyl-D-phenylalanine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF) to facilitate the formation of the Fmoc-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-alpha-Me-D-Phe-OH undergoes several types of chemical reactions, including:

Oxidation: The phenyl ring can be oxidized under specific conditions.

Reduction: The carbonyl group in the Fmoc moiety can be reduced.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Piperidine is commonly used to remove the Fmoc group during peptide synthesis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can lead to the formation of phenolic derivatives, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Fmoc-alpha-Me-D-Phe-OH has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of peptide-based materials and hydrogels for biomedical applications

Mechanism of Action

The mechanism of action of Fmoc-alpha-Me-D-Phe-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the phenylalanine derivative, allowing for selective reactions at other sites. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Phenylalanine Derivatives

Structural and Functional Variations

The table below compares Fmoc-α-Me-D-Phe-OH with key analogs, highlighting substituent effects on properties and applications:

Key Comparative Insights

Steric Effects

- Fmoc-α-Me-D-Phe-OH : The α-methyl group restricts backbone flexibility, making it ideal for designing protease-resistant peptides .

- Fmoc-D-Phe(3-CF₃)-OH : The bulkier trifluoromethyl group at position 3 enhances thermal stability but reduces solubility .

Electronic and Hydrophobic Effects

- Fluorinated Derivatives (3,5-F₂; 4-F) : Fluorine’s electronegativity modifies electronic density, improving binding specificity (e.g., Fmoc-Phe(4-F)-OH forms pH-responsive hydrogels) .

- Halogenated Derivatives (4-Cl; 3-Cl) : Chlorine increases hydrophobicity and enables halogen bonding, critical for membrane penetration .

Self-Assembly and Material Science

Biomedical Innovations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.